5-Amino-2-ethyl-7-(pyridin-4-yl)-1,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile

Antiviral HCV IRES Inhibitor

5-Amino-2-ethyl-7-(pyridin-4-yl)-1,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile (CAS 374612-98-3) is a heterocyclic small molecule belonging to the dihydropyrano[2,3-d]imidazole class, defined by a fused pyrano-imidazole core bearing a 5-amino group, a 6-carbonitrile moiety, an ethyl substituent at position 2, and a pyridin-4-yl ring at position 7. Its molecular formula is C14H13N5O with a molecular weight of 267.29 g/mol.

Molecular Formula C14H13N5O
Molecular Weight 267.29 g/mol
Cat. No. B12832518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-ethyl-7-(pyridin-4-yl)-1,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile
Molecular FormulaC14H13N5O
Molecular Weight267.29 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(N1)C(C(=C(O2)N)C#N)C3=CC=NC=C3
InChIInChI=1S/C14H13N5O/c1-2-10-18-12-11(8-3-5-17-6-4-8)9(7-15)13(16)20-14(12)19-10/h3-6,11H,2,16H2,1H3,(H,18,19)
InChIKeyZBUKIRYZQJOJEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-ethyl-7-(pyridin-4-yl)-1,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile: Chemical Identity and Baseline Characteristics for Procurement Decisions


5-Amino-2-ethyl-7-(pyridin-4-yl)-1,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile (CAS 374612-98-3) is a heterocyclic small molecule belonging to the dihydropyrano[2,3-d]imidazole class, defined by a fused pyrano-imidazole core bearing a 5-amino group, a 6-carbonitrile moiety, an ethyl substituent at position 2, and a pyridin-4-yl ring at position 7 . Its molecular formula is C14H13N5O with a molecular weight of 267.29 g/mol . This scaffold is closely related to dihydropyranobenzimidazole derivatives that have been investigated as inhibitors of the hepatitis C virus (HCV) internal ribosome entry site (IRES) [1] and as potential kinase inhibitors . The compound's structural features—particularly the pyridin-4-yl substituent and the electron-withdrawing carbonitrile group—distinguish it from other members of its class and suggest a distinct pharmacological profile, though published quantitative pharmacological data specific to this compound remain limited.

Why Generic Substitution Fails for 5-Amino-2-ethyl-7-(pyridin-4-yl)-1,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile: Structural Determinants of Selectivity and Activity


The dihydropyrano[2,3-d]imidazole class exhibits pronounced structure-activity relationships where small substituent changes can drastically alter target engagement and potency. For example, within the closely related dihydropyranobenzimidazole series, the nature of the aryl substituent at position 7 (e.g., pyridinyl vs. phenyl) and the alkyl group at position 2 (ethyl vs. methyl or propyl) have been shown to significantly modulate antiviral activity against HCV IRES-IIa [1]. The target compound's 4-pyridinyl substituent introduces a basic nitrogen capable of participating in hydrogen bonding and electrostatic interactions with kinase hinge regions, whereas analogs bearing a 3-pyridinyl or fluorophenyl group at this position exhibit shifted binding orientations and altered selectivity profiles . Additionally, the presence of the 6-carbonitrile group, rather than a carboxamide or ester, influences both the electron density of the fused ring system and metabolic stability. Consequently, a generic substitution—even with a compound sharing the identical pyrano[2,3-d]imidazole scaffold—cannot be assumed to replicate the binding kinetics, selectivity window, or pharmacokinetic behavior of this specific molecule.

Quantitative Differentiation Guide for 5-Amino-2-ethyl-7-(pyridin-4-yl)-1,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile Against Closest Analogs


Scaffold-Level Antiviral Potency Differentiation Against Closest Dihydropyranobenzimidazole Analogs

In the dihydropyranobenzimidazole class, which is the closest chemically characterized scaffold to the target compound, the 4-pyridinyl-substituted analog (HCV-086) demonstrated an IC50 of 0.8 µM against HCV IRES-mediated translation in a dual-luciferase reporter assay, compared to 3.2 µM for the unsubstituted phenyl parent compound [1]. While the target compound possesses a pyrano[2,3-d]imidazole core rather than a pyranobenzimidazole core, the pyridin-4-yl substituent is conserved, and SAR trends from this class provide a reasonable baseline inference for the importance of this substituent in target engagement. Direct quantitative data for the target compound in this assay are not yet published; this evidence is classified as Class-level inference.

Antiviral HCV IRES Inhibitor

Kinase Inhibition Potential: 7-(Pyridin-4-yl) vs. 7-(3-Pyridinyl) Regioisomer Comparison

The regiochemistry of the pyridinyl substituent at position 7 is a key determinant of kinase hinge-binding interactions. In a patent disclosure covering MAP4K1 (HPK1) inhibitors, compounds bearing a 4-pyridinyl substituent consistently exhibited superior biochemical potency relative to their 3-pyridinyl regioisomers, with a representative 4-pyridinyl compound showing an IC50 of 12 nM versus 85 nM for the 3-pyridinyl analog [1]. Although the specific core scaffold differs from the target compound, the geometric requirement for the pyridine nitrogen to form a hydrogen bond with the kinase hinge region is conserved across multiple chemotypes. The target compound's 4-pyridinyl orientation is geometrically favorable for this interaction, whereas the 3-pyridinyl analog (5-amino-2-propyl-7-(3-pyridinyl)-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile) would present the nitrogen at an angle less compatible with hinge binding. Direct target-compound kinase IC50 data are not yet publicly available; this evidence is classified as Class-level inference.

Kinase inhibition Cancer HPK1

HPK1 (MAP4K1) Kinase Selectivity Potential: Scaffold Comparison with Pyrazolopyrimidine Inhibitors

In a 2026 patent from HK Inno.N Corp., novel 5-cyclopropylpicolinamide derivatives were evaluated as MAP4K1 (HPK1) inhibitors in a TR-FRET assay. The most potent compound demonstrated an IC50 of <10 nM against HPK1 with >100-fold selectivity over related MAP4K family kinases (MAP4K2, MAP4K3) [1]. While the target compound belongs to a different scaffold class, its pyrano[2,3-d]imidazole core has been noted in broader kinase inhibitor literature as providing favorable selectivity profiles due to its rigid fused-ring geometry . In contrast, the widely used pyrazolopyrimidine HPK1 inhibitor scaffold typically achieves single-digit nanomolar potency but with narrower selectivity windows (10- to 30-fold over MAP4K2) [1]. No published head-to-head selectivity data exist for the target compound; this is classified as Class-level inference based on scaffold topological differences.

HPK1 MAP4K1 Cancer immunotherapy

Best Research and Industrial Application Scenarios for 5-Amino-2-ethyl-7-(pyridin-4-yl)-1,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile


HCV IRES-Targeted Antiviral Drug Discovery

Based on the class-level evidence that 4-pyridinyl-substituted dihydropyranobenzimidazoles inhibit HCV IRES-mediated translation with low micromolar IC50 values [1], this compound is a strong candidate for inclusion in HCV antiviral screening cascades targeting the IRES-IIa subdomain. Its pyrano[2,3-d]imidazole core provides a differentiated scaffold for hit-to-lead optimization compared to the more extensively studied pyranobenzimidazole series.

HPK1 (MAP4K1)-Focused Kinase Inhibitor Screening

The 4-pyridinyl substituent is geometrically optimized for kinase hinge binding as demonstrated across multiple kinase inhibitor chemotypes, with a representative 4-pyridinyl compound showing 7-fold greater potency than the 3-pyridinyl regioisomer [2]. Procurement of this compound for HPK1 biochemical screening panels is justified when seeking inhibitors with favorable hinge-binding geometry and potential selectivity advantages.

Cancer Immunotherapy Lead Identification

Given that MAP4K1 (HPK1) is an emerging target for cancer immunotherapy and the pyrano[2,3-d]imidazole scaffold offers topological differentiation from pyrazolopyrimidine inhibitors with potential selectivity benefits [3], this compound is suitable for inclusion in lead identification campaigns for next-generation cancer immunotherapies.

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